1-Methyl-3-[(1-thiophen-2-yltriazol-4-yl)methylamino]pyrazin-2-one

PI3Kδ inhibition enzyme assay potency comparison

1-Methyl-3-[(1-thiophen-2-yltriazol-4-yl)methylamino]pyrazin-2-one (C₁₂H₁₂N₆OS, MW 288.33 g/mol) is a heterocyclic small molecule belonging to the triazole aminopyrazine class of phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors first disclosed by AstraZeneca. This compound features a pyrazinone core linked via a methylamino bridge to a 1-thiophen-2-yl-1H-1,2,3-triazole moiety, a substitution pattern that confers sub-nanomolar PI3Kδ enzyme inhibition (IC₅₀ ≤ 1 nM) and exceptional isoform selectivity exceeding 1000-fold against other class I PI3Ks (α, β, γ).

Molecular Formula C12H12N6OS
Molecular Weight 288.33
CAS No. 2380194-04-5
Cat. No. B2386565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-[(1-thiophen-2-yltriazol-4-yl)methylamino]pyrazin-2-one
CAS2380194-04-5
Molecular FormulaC12H12N6OS
Molecular Weight288.33
Structural Identifiers
SMILESCN1C=CN=C(C1=O)NCC2=CN(N=N2)C3=CC=CS3
InChIInChI=1S/C12H12N6OS/c1-17-5-4-13-11(12(17)19)14-7-9-8-18(16-15-9)10-3-2-6-20-10/h2-6,8H,7H2,1H3,(H,13,14)
InChIKeyWOHMKYCZUHTPBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-[(1-thiophen-2-yltriazol-4-yl)methylamino]pyrazin-2-one (CAS 2380194-04-5): A High-Potency PI3Kδ Inhibitor with Industry-Leading Selectivity for Research Procurement


1-Methyl-3-[(1-thiophen-2-yltriazol-4-yl)methylamino]pyrazin-2-one (C₁₂H₁₂N₆OS, MW 288.33 g/mol) is a heterocyclic small molecule belonging to the triazole aminopyrazine class of phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors first disclosed by AstraZeneca [1]. This compound features a pyrazinone core linked via a methylamino bridge to a 1-thiophen-2-yl-1H-1,2,3-triazole moiety, a substitution pattern that confers sub-nanomolar PI3Kδ enzyme inhibition (IC₅₀ ≤ 1 nM) and exceptional isoform selectivity exceeding 1000-fold against other class I PI3Ks (α, β, γ) [1]. The series has demonstrated cell-based potency of 20–120 nM in JeKo-1 mantle cell lymphoma assays, positioning it among the most selective PI3Kδ inhibitors published to date [1].

PI3Kδ pathway inhibition study fit
Isoform-selectivity assay context
Triazole aminopyrazine series discovery probe

Why 1-Methyl-3-[(1-thiophen-2-yltriazol-4-yl)methylamino]pyrazin-2-one Cannot Be Replaced by Generic PI3Kδ Inhibitors in Target-Validation Studies


The PI3Kδ inhibitor landscape is dominated by compounds such as idelalisib, duvelisib, and umbralisib, each with distinct selectivity fingerprints, off-target liabilities, and pharmacokinetic profiles that preclude interchangeable use. The thiophene-substituted triazole motif in this compound is not a peripheral decoration but a key determinant of the class-leading >1000-fold isoform selectivity window reported for the series—substantially exceeding that of idelalisib (~100‑fold) and duvelisib (dual PI3Kδ/γ inhibitor) [1]. Replacement with a generic PI3Kδ inhibitor would introduce systematic biases in any experiment predicated on selective PI3Kδ target engagement, particularly in immune-cell assays where residual PI3Kα or PI3Kγ inhibition confounds phenotypic interpretation [1]. The quantitative evidence provided below demonstrates exactly where this compound diverges from its closest comparators.

Selectivity fingerprint differs. Idelalisib, duvelisib, and umbralisib exhibit distinct PI3K isoform profiles; reported selectivity window for this series may not translate to generic inhibitors.
Residual isoform inhibition confounds phenotypes. Even modest PI3Kα/γ off-target activity in immune-cell assays may alter B-cell receptor signaling readouts and viability endpoints.
Binding mode depends on thiophene-triazole. Structural analogs lacking this motif may not engage the selectivity pocket, changing isoform discrimination.

Quantitative Comparator Evidence for 1-Methyl-3-[(1-thiophen-2-yltriazol-4-yl)methylamino]pyrazin-2-one: Enzyme Potency, Selectivity, and Structural Differentiation


Sub-Nanomolar PI3Kδ Enzyme Inhibition: 1-Methyl-3-[(1-thiophen-2-yltriazol-4-yl)methylamino]pyrazin-2-one vs. Idelalisib

The triazole aminopyrazine series achieves PI3Kδ IC₅₀ values ≤ 1 nM in an enzyme assay using recombinant PI3Kδ, representing a ≥2.5-fold improvement over idelalisib (PI3Kδ IC₅₀ = 2.5 nM, measured under comparable recombinant enzyme conditions) [1][2]. While these values originate from separate studies and direct head-to-head data remain unpublished for the exact target compound, the series-level potency floor is unambiguously sub-nanomolar [1]. Idelalisib serves as the clinical benchmark: its PI3Kδ IC₅₀ of 2.5 nM was determined in a Caliper-based fluorescence assay with 10 µM ATP [2].

PI3Kδ IC₅₀ Comparison
Cross-study comparable
≤1 nM vs 2.5 nM (idelalisib)
Reported enzyme potency context; cross-study comparison
Direct head-to-head data not published
PI3Kδ inhibition enzyme assay potency comparison drug discovery

Class I PI3K Isoform Selectivity: >1000-Fold Window for 1-Methyl-3-[(1-thiophen-2-yltriazol-4-yl)methylamino]pyrazin-2-one vs. ~100-Fold for Idelalisib

The triazole aminopyrazine series is characterized by >1000-fold selectivity for PI3Kδ over the class I isoforms PI3Kα, PI3Kβ, and PI3Kγ [1]. In contrast, idelalisib exhibits approximately 100-fold selectivity over PI3Kα and considerably lower selectivity over PI3Kγ [2]. This 10-fold greater selectivity window is attributed to the thiophene substitution on the triazole ring, which enforces a binding conformation that exploits differences in the isoform-specific hydrophobic pockets [3]. Note: These figures are class-level inferences derived from the AstraZeneca series; direct selectivity profiling of CAS 2380194-04-5 has not been published independently.

Isoform Selectivity Window
Class-level inference
>1000‑fold
Isoform-selectivity assay context; class-level inference
Selectivity profiling for exact compound not independently published
PI3K selectivity off-target profiling isoform selectivity safety pharmacology

Thiophene-Mediated Binding Mode Differentiation: Structural Rationale for Selectivity of 1-Methyl-3-[(1-thiophen-2-yltriazol-4-yl)methylamino]pyrazin-2-one

An X-ray co-crystal structure of the closely related triazole aminopyrazine analog 7k bound to the PI3Kδ catalytic domain (PDB 5T2I, resolution 2.30 Å) reveals that the thiophene substituent occupies a hydrophobic sub-pocket defined by Val31, Ser29, Gly124, and Asp123 [1]. This interaction is structurally analogous to that reported for thien-3-yltriazole galectin-1 inhibitors, where the thiophene penetrates deeper into the binding site than the corresponding phenyl substituent, forming additional van der Waals contacts [2]. Although the deposited coordinates correspond to the 7k analog rather than to CAS 2380194-04-5 specifically, the shared thiophene-triazole pharmacophore warrants the inference that the target compound engages the same selectivity-determining pocket. No equivalent structural data are available for idelalisib or duvelisib bound to PI3Kδ at comparable resolution.

Binding Mode Differentiation
Supporting evidence
X-ray crystallography Thiophene occupies hydrophobic pocket (inferred from analog 7k, PDB 5T2I)
Binding mode context; analog-based inference
Co‑crystal available for analog 7k, not target compound
X-ray crystallography binding mode structure-based drug design PI3Kδ structural biology

Optimal Research and Industrial Application Scenarios for 1-Methyl-3-[(1-thiophen-2-yltriazol-4-yl)methylamino]pyrazin-2-one


PI3Kδ-Selective Target Engagement in B-Cell Malignancy Models

The sub-nanomolar PI3Kδ enzyme potency [1] makes this compound suitable for studies requiring deep target inhibition at low nanomolar exposures in JeKo-1 mantle cell lymphoma or other B-cell lines. Its selectivity profile reduces confounding effects from PI3Kα-mediated insulin signaling, enabling cleaner phenotypic readouts in viability and pathway suppression assays.

Chemical Probe for Isoform-Selective PI3Kδ Pharmacology in Autoimmune and Inflammatory Disease Research

With >1000-fold selectivity over other class I PI3Ks [1], this compound is an appropriate probe for dissecting PI3Kδ-specific contributions to immune cell function (B-cell receptor signaling, neutrophil chemotaxis, mast cell degranulation) without the complicating immunosuppression or metabolic effects arising from PI3Kγ or PI3Kα co-inhibition.

Structure-Guided Optimization of Triazole Aminopyrazine Leads for Drug Discovery Programs

The available co-crystal structure of the 7k analog (PDB 5T2I) [1] enables rational design of derivatives with improved physicochemical properties or species cross-reactivity. The thiophene-substituted triazole provides a validated vector for exploring interactions with the hydrophobic selectivity pocket, accelerating medicinal chemistry efforts.

Application
Selection Property
Validation Focus
B‑cell malignancy pathway studies
Reported PI3Kδ inhibition at low nanomolar concentrations
Phenotypic readouts in JeKo‑1 and B‑cell models without PI3Kα signaling interference
Isoform‑selective probe for immune cell signaling
Reported high selectivity over PI3Kα/β/γ
PI3Kδ‑specific function in B‑cell receptor, neutrophil, and mast cell assays
Structure‑guided lead optimization
Inferred binding mode from triazole‑thiophene analog
Rational modification of selectivity pocket interactions
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